

2-Amino-6-chlorobenzaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-chlorobenzaldehyde

Cat. No.: B1290166

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-6-chlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-6-chlorobenzaldehyde**, a key chemical intermediate. This document details its chemical identity, physical and chemical properties, a representative synthetic protocol, and its application in the synthesis of heterocyclic compounds, of significant interest in medicinal chemistry and drug development.

Core Data Presentation

Table 1: Chemical and Physical Properties of **2-Amino-6-chlorobenzaldehyde**

Property	Value	Source(s)
CAS Number	35490-90-5	[1]
Molecular Formula	C ₇ H ₆ CINO	[1]
Molecular Weight	155.58 g/mol	[1]
Appearance	Light yellow to yellow solid	[2]
Boiling Point	290.3 ± 25.0 °C (Predicted)	[2]
Density	1.348 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	-0.70 ± 0.10 (Predicted)	[2]
Storage Temperature	Under inert gas (nitrogen or Argon) at 2–8 °C	[2]
InChI	<chem>lnChI=1S/C7H6CINO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2</chem>	[2]

Molecular Structure

The molecular structure of **2-Amino-6-chlorobenzaldehyde** consists of a benzene ring substituted with an amino group (-NH₂), a chlorine atom (-Cl), and a formyl group (-CHO) at positions 2, 6, and 1, respectively.

Figure 1: 2D and 3D Structures of **2-Amino-6-chlorobenzaldehyde**

A 2D chemical structure and a 3D conformer of the **2-Amino-6-chlorobenzaldehyde** molecule.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-6-chlorobenzaldehyde** is not readily available in the cited literature, a common and effective method for the synthesis of 2-aminobenzaldehydes is the reduction of the corresponding 2-nitrobenzaldehydes. The following is a representative experimental protocol based on this established chemical transformation.

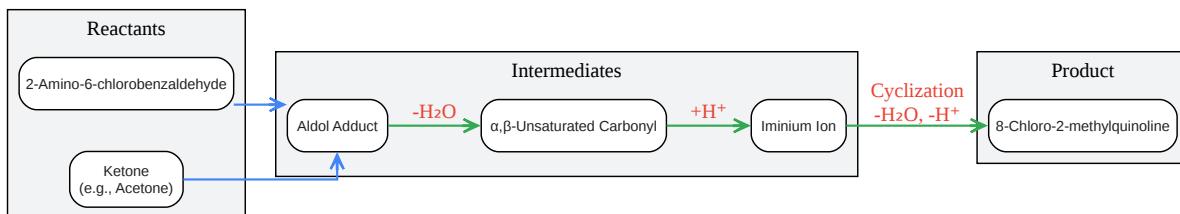
Synthesis of 2-Amino-6-chlorobenzaldehyde via Reduction of 2-Nitro-6-chlorobenzaldehyde

Materials:

- 2-Nitro-6-chlorobenzaldehyde
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol
- Water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, a mixture of 2-Nitro-6-chlorobenzaldehyde (1 equivalent) in a solution of ethanol and water is prepared.
- To this solution, iron powder (excess, e.g., 5-10 equivalents) and ammonium chloride (catalytic amount) are added.


- The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron residues. The filter cake is washed with ethanol.
- The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol.
- The resulting aqueous residue is extracted multiple times with ethyl acetate.
- The combined organic layers are washed with water and then with brine solution.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2-Amino-6-chlorobenzaldehyde**.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.

Signaling Pathways and Experimental Workflows

A significant application of 2-aminobenzaldehydes in organic synthesis is the construction of quinoline scaffolds, which are prevalent in many biologically active compounds. The Friedländer synthesis is a classic and efficient method for this transformation, involving the reaction of a 2-aminobenzaldehyde with a compound containing an α -methylene group adjacent to a carbonyl group.

Friedländer Synthesis of a Substituted Quinoline

The following diagram illustrates the reaction pathway for the synthesis of an 8-chloroquinoline derivative from **2-Amino-6-chlorobenzaldehyde** and a generic ketone.

[Click to download full resolution via product page](#)

Caption: Friedländer synthesis of an 8-chloroquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Amino-6-chlorobenzaldehyde CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290166#2-amino-6-chlorobenzaldehyde-cas-number-and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com